Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 166182-90-7
VCID: VC20900887
InChI: InChI=1S/C7H10N2O2/c1-9-5(7(10)11-2)3-4-6(9)8/h3-4H,8H2,1-2H3
SMILES: CN1C(=CC=C1N)C(=O)OC
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

CAS No.: 166182-90-7

Cat. No.: VC20900887

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate - 166182-90-7

Specification

CAS No. 166182-90-7
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name methyl 5-amino-1-methylpyrrole-2-carboxylate
Standard InChI InChI=1S/C7H10N2O2/c1-9-5(7(10)11-2)3-4-6(9)8/h3-4H,8H2,1-2H3
Standard InChI Key CONOJFVXWDLLCO-UHFFFAOYSA-N
SMILES CN1C(=CC=C1N)C(=O)OC
Canonical SMILES CN1C(=CC=C1N)C(=O)OC

Introduction

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound characterized by its pyrrole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The presence of both an amino and an ester functional group imparts specific reactivity patterns, making it a valuable scaffold for drug development.

Synthesis

The synthesis of methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate typically involves the esterification of 5-amino-1-methyl-1H-pyrrole-2-carboxylic acid with methanol. This reaction is generally carried out under reflux conditions, often utilizing a catalyst such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate.

Chemical Reactions

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate participates in various chemical reactions due to its functional groups:

  • Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

  • Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Biological Activity

Research indicates that methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate exhibits potential antimicrobial and anticancer properties. The amino group allows for interactions with biological targets, potentially leading to inhibition of specific enzymes or receptors involved in disease processes.

Applications in Medicinal Chemistry

The compound's unique structure and reactivity make it a valuable scaffold for drug development aimed at specific therapeutic targets. Modifications on the pyrrole ring can significantly influence biological activity, making it a promising candidate for further research and development.

Comparison with Similar Compounds

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as methyl 5-amino-1H-pyrrole-2-carboxylate, which also exhibit diverse biological activities. The presence of the methyl group at the 1-position in methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate imparts distinct chemical and biological properties compared to its unsubstituted counterparts.

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